Methyl 2-amino-5-(2,2-difluoropropoxy)benzoate
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Overview
Description
Methyl 2-amino-5-(2,2-difluoropropoxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an amino group at the second position and a difluoropropoxy group at the fifth position on the benzoate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-(2,2-difluoropropoxy)benzoate can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-amino-5-hydroxybenzoic acid with 2,2-difluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-(2,2-difluoropropoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The difluoropropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-5-(2,2-difluoropropoxy)benzoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of advanced materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-(2,2-difluoropropoxy)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the difluoropropoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-5-bromobenzoate
- Methyl 2-amino-5-(trifluoromethyl)benzoate
- Methyl 5-amino-2-fluorobenzoate
Uniqueness
Methyl 2-amino-5-(2,2-difluoropropoxy)benzoate is unique due to the presence of the difluoropropoxy group, which imparts distinct physicochemical properties compared to its analogs. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-amino-5-(2,2-difluoropropoxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO3/c1-11(12,13)6-17-7-3-4-9(14)8(5-7)10(15)16-2/h3-5H,6,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUAQFUUSHIGAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC(=C(C=C1)N)C(=O)OC)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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